REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([Cl:10])[C:4]=1[OH:11].[CH3:12]S(C)=O>>[C:4]1([O:11][CH3:12])[CH:5]=[CH:6][CH:7]=[CH:8][CH:3]=1.[CH3:4][OH:11].[Cl:10][C:5]1[C:4]2[O:11][C:3]3[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([Cl:10])[C:4]=3[O:11][C:3]=2[CH:8]=[C:7]([Cl:9])[CH:6]=1 |f:3.4,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
the absorbed reaction mixture
|
Type
|
WASH
|
Details
|
The column is eluted with 500 mls
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from 4 mls
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC.CO
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC=2OC3=C(OC21)C=C(C=C3Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |